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Abstract
This technical guide provides a comprehensive overview of the nomenclature and

stereoisomerism of ε,ε-carotene, a member of the carotenoid family of natural pigments. A

systematic explanation of the IUPAC nomenclature for carotenoids is presented, with a specific

focus on the designation of ε,ε-carotene. The guide delves into the intricate stereochemical

possibilities of the ε,ε-carotene molecule, including both geometric (E/Z or cis/trans) and optical

isomerism, arising from its polyene chain and chiral centers within the terminal ε-rings. This

document summarizes key quantitative data for ε,ε-carotene and its stereoisomers in a

structured format and provides detailed experimental protocols for their extraction, separation,

and characterization. To further elucidate complex relationships, signaling pathways and

experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a

valuable resource for researchers and professionals involved in the study and application of

carotenoids.

Introduction to ε,ε-Carotene
Carotenoids are a diverse class of tetraterpenoid pigments found in plants, algae, and some

bacteria and fungi.[1] They are responsible for many of the yellow, orange, and red colors seen

in nature. Structurally, they are characterized by a long conjugated polyene chain, which is
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responsible for their light-absorbing properties.[2] ε,ε-Carotene is a specific isomer within the

carotene subgroup (which contains only carbon and hydrogen) and is distinguished by the

presence of two ε-rings at either end of its C40 backbone.[3] While less common in nature than

its β-ring containing counterparts like β,β-carotene, ε,ε-carotene and its derivatives are found in

certain plants, such as lettuce (Lactuca sativa).[4]

Nomenclature of ε,ε-Carotene
The nomenclature of carotenoids is systematically defined by the International Union of Pure

and Applied Chemistry (IUPAC).[5] The system is based on the "carotene" stem, which

represents the C40 tetraterpenoid skeleton. The specific structure of the end groups of the

molecule are denoted by Greek letters.

End Group Designation: The ε-end group refers to a cyclohexene ring with a double bond

between carbons 4 and 5.

ε,ε-Carotene: The name ε,ε-carotene explicitly indicates that both ends of the polyene chain

are terminated with an ε-ring.[3] The Greek letters are listed alphabetically, separated by a

comma, and hyphenated to the stem name "carotene".[5]

Systematic Name: The complete IUPAC name for ε,ε-carotene is 1,5,5-trimethyl-6-

[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-

en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene.[6]
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Diagram 1: IUPAC Nomenclature Logic for ε,ε-Carotene

Stereoisomerism in ε,ε-Carotene
Stereoisomers are molecules that have the same molecular formula and sequence of bonded

atoms, but differ in the three-dimensional orientations of their atoms in space.[7] ε,ε-Carotene

exhibits two main types of stereoisomerism: geometrical isomerism and optical isomerism.

Geometrical Isomerism (E/Z or cis/trans)
The long polyene chain of ε,ε-carotene contains multiple carbon-carbon double bonds.

Restricted rotation around these double bonds leads to the possibility of geometrical isomers.

E (entgegen) / trans: The substituents are on opposite sides of the double bond. The all-E

(all-trans) isomer is generally the most thermodynamically stable and abundant form in

nature.[8]

Z (zusammen) / cis: The substituents are on the same side of the double bond. Z-isomers

can be formed from the all-E isomer through exposure to heat, light, or certain chemical

catalysts.[2][9] Common Z-isomers of carotenoids include 9-Z, 13-Z, and 15-Z.[2]
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The presence of Z (cis) double bonds alters the shape of the molecule from a linear to a bent

conformation. This change in shape affects the physicochemical properties of the isomers,

including their UV-Visible absorption spectra. Z-isomers typically exhibit a hypsochromic (blue)

shift in their maximum absorbance (λmax) and a lower extinction coefficient compared to the

all-E isomer.[9][10]

Optical Isomerism (Enantiomers and Diastereomers)
The ε-rings of ε,ε-carotene each contain a chiral center at the C-6 position. This gives rise to

the possibility of optical isomers.

Enantiomers: These are non-superimposable mirror images of each other. For ε,ε-carotene,

the two enantiomeric forms are (6R,6'R)-ε,ε-carotene and (6S,6'S)-ε,ε-carotene.

Meso Compound: A meso compound is an achiral compound that has chiral centers. The

(6R,6'S)-ε,ε-carotene isomer is a meso compound because it possesses a plane of

symmetry and is therefore achiral and not optically active.

The different stereoisomers can have distinct biological activities and physicochemical

properties.

Geometrical Isomers Optical Isomers

ε,ε-Carotene

Geometrical Isomerism
(E/Z or cis/trans) Optical Isomerism

all-E (all-trans) Z-isomers (cis) Enantiomers Meso Compound
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Diagram 2: Stereoisomerism of ε,ε-Carotene

Quantitative Data
The following table summarizes available quantitative data for ε,ε-carotene and its

stereoisomers. Data for some isomers is limited in the scientific literature.

Property
(6R,6'R)-ε,ε-
Carotene

Other
Stereoisomers

Reference(s)

Molecular Formula C₄₀H₅₆ C₄₀H₅₆ [6]

Molar Mass 536.87 g/mol 536.87 g/mol [6]

Melting Point 190 °C
Data not readily

available
[11]

UV-Vis λmax (in

hexane)
440 nm

Z-isomers exhibit a

hypsochromic shift
[10][12]

Purity (commercial) ≥95.0% (HPLC)
Data not readily

available
[12]

Specific Rotation
Data not readily

available

Data not readily

available

Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, separation,

and characterization of ε,ε-carotene and its stereoisomers. These protocols are based on

established methods for carotenoids and should be optimized for specific sample matrices.

Extraction of ε,ε-Carotene from Natural Sources
This protocol describes a general procedure for extracting carotenoids from plant material.

Materials:

Plant sample (e.g., lettuce leaves)
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Acetone

Petroleum ether or hexane

Anhydrous sodium sulfate

Saturated NaCl solution

Mortar and pestle or blender

Separatory funnel

Filter paper

Rotary evaporator

Procedure:

Sample Homogenization: Homogenize the fresh plant material with acetone using a mortar

and pestle or a blender until a uniform paste is obtained.

Extraction: Continue adding acetone and extracting until the residue becomes colorless.

Filtration: Filter the acetone extract through filter paper to remove solid debris.

Phase Separation: Transfer the acetone extract to a separatory funnel. Add petroleum ether

and a saturated NaCl solution to facilitate phase separation.

Washing: Gently mix the contents and allow the layers to separate. Discard the lower

aqueous layer. Wash the upper petroleum ether layer containing the carotenoids several

times with distilled water to remove residual acetone.

Drying: Dry the petroleum ether extract by passing it through a column of anhydrous sodium

sulfate.

Concentration: Concentrate the dried extract to a small volume using a rotary evaporator at a

temperature below 40°C.
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Storage: Store the concentrated extract under a nitrogen atmosphere at -20°C to prevent

degradation.[13]

Extraction Workflow
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Diagram 3: Workflow for Extraction of ε,ε-Carotene

Separation of ε,ε-Carotene Stereoisomers by HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating

complex mixtures of carotenoid isomers.

5.2.1. Separation of Geometrical Isomers (E/Z)

A C30 reversed-phase column is highly effective for separating the geometrical isomers of

carotenoids.[11][14]

Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is

commonly used. The exact gradient profile needs to be optimized.

Detection: A photodiode array (PDA) or UV-Vis detector set to the λmax of ε,ε-carotene

(around 440 nm). The full spectrum from the PDA detector is useful for identifying Z-isomers

by their characteristic "cis-peak" in the UV region.[9]

Temperature: Column temperature should be controlled, as it can affect selectivity.

5.2.2. Separation of Optical Isomers (Enantiomers)

Chiral HPLC is required to separate the enantiomers and the meso form of ε,ε-carotene.

Column: A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such

as those with amylose or cellulose derivatives, are often used for carotenoid enantiomer

separation.[5]

Mobile Phase: Typically a non-polar mobile phase, such as a mixture of hexane and an

alcohol (e.g., isopropanol), is used. The composition of the mobile phase must be carefully

optimized for resolution.

Detection: PDA or UV-Vis detector at the λmax of ε,ε-carotene. A circular dichroism (CD)

detector can also be coupled to the HPLC system to provide information about the chirality of
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the separated isomers.

Characterization of ε,ε-Carotene Stereoisomers
UV-Visible Spectroscopy: Provides information about the chromophore of the carotenoid.

The λmax and the spectral fine structure can help differentiate between E and Z isomers.[10]

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation

pattern, confirming the identity of the carotenoid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for

the complete structural elucidation of carotenoid isomers, including the determination of the

positions of Z double bonds and the stereochemistry at chiral centers.

Circular Dichroism (CD) Spectroscopy: Provides information on the stereochemistry of chiral

molecules. This is particularly useful for distinguishing between the (6R,6'R) and (6S,6'S)

enantiomers of ε,ε-carotene.

Synthesis of ε,ε-Carotene Stereoisomers
The total synthesis of carotenoids is a complex undertaking, often involving multiple steps. The

Horner-Wadsworth-Emmons (HWE) reaction is a key method for forming the carbon-carbon

double bonds of the polyene chain with high stereoselectivity.[15] The synthesis of a specific

stereoisomer of ε,ε-carotene would require chiral starting materials or a chiral resolution step. A

general synthetic strategy would involve the coupling of two C15 phosphonates with a central

C10 dialdehyde.[15] A detailed protocol for the synthesis of a specific ε,ε-carotene

stereoisomer is highly dependent on the target molecule and requires specialized knowledge in

organic synthesis.

Conclusion
This technical guide has provided a detailed overview of the nomenclature and

stereoisomerism of ε,ε-carotene. A thorough understanding of these fundamental aspects is

crucial for the accurate identification, quantification, and investigation of the biological functions

and potential applications of this and other carotenoids. The provided experimental protocols

offer a foundation for researchers to extract, separate, and characterize ε,ε-carotene
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stereoisomers from various sources. Further research is needed to fully elucidate the

quantitative properties and biological roles of the individual stereoisomers of ε,ε-carotene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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stereoisomerism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b162410#carotene-nomenclature-and-stereoisomerism
https://www.benchchem.com/product/b162410#carotene-nomenclature-and-stereoisomerism
https://www.benchchem.com/product/b162410#carotene-nomenclature-and-stereoisomerism
https://www.benchchem.com/product/b162410#carotene-nomenclature-and-stereoisomerism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b162410?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

